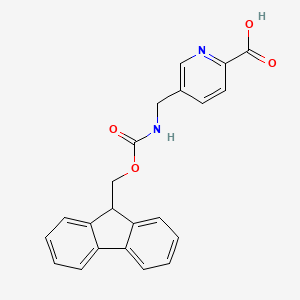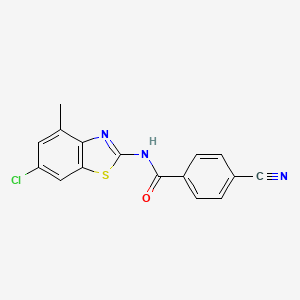![molecular formula C14H17ClN2O2 B2755177 N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide CAS No. 2094472-98-5](/img/structure/B2755177.png)
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CEP-1347 belongs to the family of propenamides and has been shown to have neuroprotective properties in preclinical studies.
作用機序
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide exerts its neuroprotective effects by inhibiting the activation of the JNK signaling pathway. The JNK pathway is activated in response to various stressors such as oxidative stress, inflammation, and protein misfolding. The activation of the JNK pathway can lead to the phosphorylation of c-Jun, which can induce neuronal cell death. This compound inhibits the activation of the JNK pathway by binding to the ATP-binding site of the JNK kinase and preventing the phosphorylation of c-Jun.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective properties in various preclinical models of neurological disorders. The compound has been shown to reduce neuronal cell death and improve motor function in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
実験室実験の利点と制限
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has several advantages for lab experiments. The compound is easy to synthesize and has a high purity. This compound has also been extensively studied in preclinical models of neurological disorders, and its neuroprotective properties have been well established. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide. One potential application of this compound is in the treatment of traumatic brain injury (TBI). TBI is a leading cause of death and disability worldwide, and there are currently no effective treatments for TBI. This compound has been shown to have neuroprotective properties in preclinical models of TBI, and further studies are needed to evaluate its potential as a therapeutic agent for TBI.
Another potential application of this compound is in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). This compound has been shown to have neuroprotective properties in preclinical models of ALS and MS, and further studies are needed to evaluate its potential as a therapeutic agent for these diseases.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been shown to have neuroprotective properties by inhibiting the activation of the JNK signaling pathway, which is involved in neuronal cell death. This compound has several advantages for lab experiments, but its poor solubility in aqueous solutions is a limitation. There are several future directions for the study of this compound, including its potential application in the treatment of TBI, ALS, and MS.
合成法
The synthesis of N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a base to form 4-(4-chlorophenyl)morpholine. The resulting product is then reacted with propargyl bromide to form this compound. The purity of the compound is ensured by recrystallization from a suitable solvent.
科学的研究の応用
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. The compound has been shown to have neuroprotective properties by inhibiting the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal cell death. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-14(18)16-9-13-10-17(7-8-19-13)12-5-3-11(15)4-6-12/h2-6,13H,1,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOILHASAPDHPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CN(CCO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
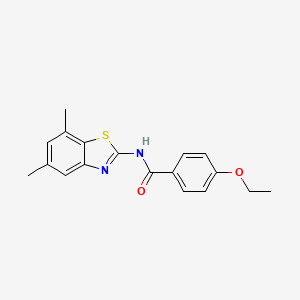
![1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755095.png)
![N-(3,4-difluorophenyl)-2-(8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2755096.png)
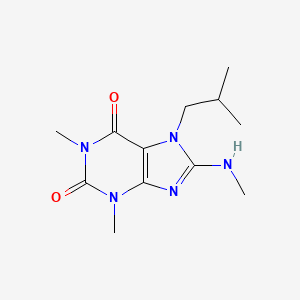

![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2755104.png)


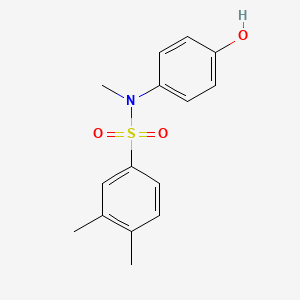
![Ethyl 2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2755109.png)
![ethyl 4-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2755110.png)

